molecular formula C12H16N6O4 B2692476 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide CAS No. 301353-84-4

2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide

Cat. No.: B2692476
CAS No.: 301353-84-4
M. Wt: 308.298
InChI Key: ZKEGLLCHMZINFO-UHFFFAOYSA-N
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Description

2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide is a synthetic purine-2,6-dione derivative designed for research applications. This compound features a xanthine core structure, a common scaffold in medicinal chemistry, which is strategically substituted at the 7- and 8-positions with an acetamide group and a morpholine ring, respectively . The morpholine moiety is a privileged structure in drug design known to influence the physicochemical properties and bioavailability of molecules, while the acetamide group can serve as a key pharmacophore for target binding . Compounds with this structural motif are of significant interest in early discovery research, particularly as novel chemical tools for investigating epigenetic regulation. Structurally similar theophylline derivatives have been identified as potent inhibitors of the oncogenic target ATAD2 (ATPase Family AAA Domain-Containing Protein 2), an epigenetic reader protein implicated in cancer cell proliferation, migration, and apoptosis . The presence of the morpholine group suggests potential for enhancing solubility and modulating interactions within enzyme binding sites. Researchers can utilize this compound as a valuable building block or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological pathways in areas such as oncology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O4/c1-16-9-8(10(20)15-12(16)21)18(6-7(13)19)11(14-9)17-2-4-22-5-3-17/h2-6H2,1H3,(H2,13,19)(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGLLCHMZINFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.

    Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Morpholine Ring Addition: The morpholine ring can be added through a nucleophilic substitution reaction, where a halogenated purine intermediate reacts with morpholine.

    Acetamide Group Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group and a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s purine base makes it a candidate for studying nucleotide analogs and their interactions with enzymes involved in DNA and RNA synthesis. It can also be used to investigate the effects of morpholine-containing compounds on biological systems.

Medicine

Medically, this compound could be explored for its potential as a therapeutic agent. The presence of the purine base suggests it might interact with purine receptors or enzymes, making it a candidate for drug development in areas such as antiviral or anticancer therapies.

Industry

In industrial applications, the compound’s chemical properties could be leveraged in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide would depend on its specific application. In a biological context, it might interact with purine receptors or enzymes involved in nucleotide metabolism. The morpholine ring could influence its binding affinity and specificity, while the acetamide group might affect its solubility and cellular uptake.

Comparison with Similar Compounds

Structural Modifications at the 8-Position

The 8-position of the purine ring is critical for receptor selectivity and potency. The target compound’s morpholine substituent is compared below with other 8-substituted analogs:

Compound Name 8-Substituent Molecular Weight Key Targets/Activities Reference
Target Compound Morpholin-4-yl Not provided Hypothesized: A2A/PDE/TRP channels
HC-030031 4-Isopropylphenyl 355.37 g/mol TRPA1 antagonist (IC50: 4–10 μM)
CHEM-5861528 4-(Butan-2-yl)phenyl Not provided TRPA1 antagonist
Compound 10 () Pyrazin-2-yl 490.24 g/mol A2A receptor agonist
Compound 21 () 4-Fluorobenzyl 490.25 g/mol A2A receptor agonist
THX-B () Diisopropyl urea Not provided p75NTR antagonist; neuroprotective

Key Observations :

  • Morpholine vs.
  • TRP vs. Adenosine Receptor Targeting: While HC-030031 and CHEM-5861528 block TRPA1, compounds with phenoxy-acetamide substituents (e.g., Compound 10) target A2A receptors, suggesting substituent-dependent receptor selectivity .

Modifications at the 3-Position

The 3-methyl group in the target compound is contrasted with other alkyl substituents:

Compound Name 3-Substituent 1-Substituent Biological Impact Reference
Target Compound Methyl H Potential metabolic stability
HC-030031 Methyl Methyl Enhanced TRPA1 antagonism
Compound 869 () Methyl Methyl PDE inhibitor; chronic lung disease
IBMX () Isobutyl Methyl Pan-PDE inhibitor (reference compound)

Key Observations :

  • Methyl vs.
  • Symmetrical Substitution : HC-030031’s 1,3-dimethylation improves TRPA1 affinity, whereas the target compound’s single methyl group may alter conformational flexibility .

Acetamide Side Chain Variations

The acetamide moiety at position 7 is a common feature. Modifications here influence potency and solubility:

Compound Name Acetamide Modification Yield/Activity Reference
Target Compound Unmodified Not provided
Compound 28 () 4-Aminophenyl 90% yield; A2A receptor ligand
HC-030031 4-Isopropylphenyl TRPA1 IC50: 4–10 μM
Compound 37 () Methylsulfonyl at 8-position 46.86% yield; necroptosis inhibitor

Key Observations :

  • Phenyl vs. Aminophenyl: Compound 28’s 4-aminophenyl group enhances solubility and synthetic yield (90%) compared to hydrophobic substituents .
  • Methylsulfonyl Addition : Compound 37’s methylsulfonyl group at position 8 (vs. morpholine) demonstrates how electronic effects modulate biological activity .

Biological Activity

The compound 2-(3-Methyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5O5C_{14}H_{19}N_{5}O_{5} with a molecular weight of approximately 337.34 g/mol. The structure features a purine ring system substituted with a morpholine ring and an acetamide group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various metabolic pathways. Its mechanism of action may include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in purine metabolism, potentially affecting cellular processes related to growth and proliferation.
  • Binding Affinity : The morpholine moiety enhances the binding affinity to target proteins, which may lead to improved therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown promising results in inhibiting bacterial growth.
  • Antiviral Properties : Preliminary investigations suggest potential antiviral activity against certain viruses, indicating its role in inhibiting viral replication.
  • Anticancer Effects : The compound's structural characteristics suggest it may possess anticancer properties by inducing apoptosis in cancer cell lines.

Research Findings and Case Studies

A summary of significant findings related to the biological activity of the compound includes:

StudyFindingsReference
In vitro study on bacterial inhibitionShowed effective inhibition against multiple bacterial strains with MIC values comparable to standard antibiotics.
Antiviral screeningDemonstrated activity against viral replication in cell cultures, warranting further exploration into its mechanism.
Anticancer assaysInduced apoptosis in specific cancer cell lines with IC50 values indicating potency; further studies needed for mechanism elucidation.

Case Study: Antibacterial Activity

In a recent study assessing the antibacterial properties of similar purine derivatives, compounds with structural similarities exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups was found to enhance antibacterial activity through increased hydrophilicity and better interaction with bacterial enzymes .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of purine derivatives highlighted that modifications at the morpholine ring significantly affected cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 1.32 μM to 15 nM for different derivatives tested against HepG2 and MCF-7 cell lines .

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